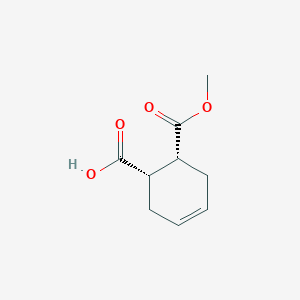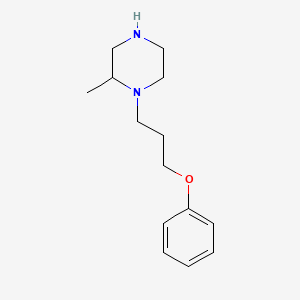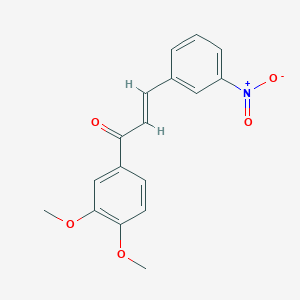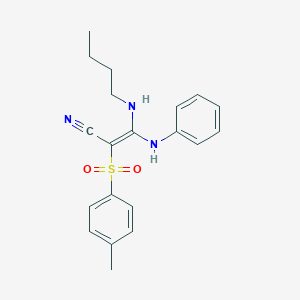
(1S,6R)-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid, 98%, ee 99%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,6R)-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid, 98%, ee 99% (hereafter referred to as MCCA) is an organic compound with a variety of uses in chemical synthesis, scientific research, and lab experiments. MCCA is a versatile compound that can be used as a building block in a variety of reactions and processes. It is a chiral compound, meaning it has two isomers, and has a high degree of optical purity, with an ee (enantiomeric excess) of 99%. This makes it an ideal choice for use in asymmetric synthesis, where a high degree of optical purity is required.
Scientific Research Applications
MCCA has a variety of uses in scientific research. It has been used as a chiral building block for the synthesis of chiral compounds, such as amino acids and peptides, which are important for studying the structure and function of proteins. It has also been used in the synthesis of chiral auxiliaries, which are used in asymmetric synthesis. In addition, MCCA has been used in the synthesis of chiral drugs, including anti-cancer drugs.
Mechanism of Action
The mechanism of action of MCCA in the synthesis of chiral compounds is based on the formation of a chiral center. In the first step of the synthesis, the cyclohexenyl Grignard reagent reacts with carbon dioxide to form a cyclohexenyl carboxylic acid. This acid then reacts with a base, such as sodium hydroxide, to form a cyclohexenyl carboxylate. The carboxylate is then reacted with methanol to form MCCA. The chiral center is formed when the methanol reacts with the carboxylate, forming a chiral carbon atom.
Biochemical and Physiological Effects
MCCA does not have any direct biochemical or physiological effects. It is used as a building block in the synthesis of chiral compounds, which may have biochemical or physiological effects, depending on the compound being synthesized.
Advantages and Limitations for Lab Experiments
MCCA has several advantages and limitations for use in lab experiments. One advantage is its high degree of optical purity, with an ee of 99%. This makes it an ideal choice for use in asymmetric synthesis, where a high degree of optical purity is required. Additionally, MCCA is a versatile compound that can be used as a building block in a variety of reactions and processes. One limitation is that MCCA is not a naturally occurring compound, so it must be synthesized in the lab.
Future Directions
MCCA has a variety of potential future applications. It could be used in the synthesis of chiral compounds for use in drug development, as well as in the synthesis of materials for use in a variety of industries, such as electronics and biotechnology. Additionally, MCCA could be used in the synthesis of chiral auxiliaries for use in asymmetric synthesis. Finally, MCCA could be used in the synthesis of chiral catalysts for use in a variety of chemical reactions.
Synthesis Methods
MCCA is synthesized from cyclohexene via a series of chemical reactions. The first step is the formation of a cyclohexenyl Grignard reagent via the reaction of cyclohexene and magnesium metal in an ether solution. The Grignard reagent is then reacted with carbon dioxide to form a cyclohexenyl carboxylic acid. This acid is then reacted with a base, such as sodium hydroxide, to form a cyclohexenyl carboxylate. Finally, the carboxylate is reacted with methanol to form MCCA.
properties
IUPAC Name |
(1S,6R)-6-methoxycarbonylcyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYLMIDEMAPSGH-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC=CC[C@@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88335-94-8 |
Source


|
| Record name | 1-Methyl (1R,2S)-4-cyclohexene-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88335-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95%](/img/structure/B6332464.png)
![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6332475.png)
![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95%](/img/structure/B6332482.png)

![8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332492.png)
![8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332493.png)
![8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332495.png)
![8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332497.png)
![8-[(Furan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332508.png)


